molecular formula C18H14BrNO3 B14209004 [(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid CAS No. 824933-40-6

[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid

Cat. No.: B14209004
CAS No.: 824933-40-6
M. Wt: 372.2 g/mol
InChI Key: LNDSXMCSZZEFAY-UHFFFAOYSA-N
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Description

[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a brominated benzo[a]carbazole core linked to an acetic acid moiety through an ether linkage. The presence of the bromine atom and the benzo[a]carbazole structure imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and strong bases like sodium hydride (NaH) to facilitate the etherification process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers .

Mechanism of Action

The mechanism of action of [(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The brominated benzo[a]carbazole core is crucial for its biological activity, as it can interact with hydrophobic pockets in proteins, leading to changes in their conformation and function .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research in chemistry, biology, medicine, and industry. Further studies on its mechanism of action and comparison with similar compounds can provide deeper insights into its applications and potential benefits.

Properties

CAS No.

824933-40-6

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

2-[(8-bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid

InChI

InChI=1S/C18H14BrNO3/c19-11-2-6-16-15(8-11)14-4-1-10-7-12(23-9-17(21)22)3-5-13(10)18(14)20-16/h2-3,5-8,20H,1,4,9H2,(H,21,22)

InChI Key

LNDSXMCSZZEFAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C1C=C(C=C3)OCC(=O)O)NC4=C2C=C(C=C4)Br

Origin of Product

United States

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